The compound "(R)-6-fluoro-3,4-dihydro-2-((R)-oxiran-2-yl)-2H-chromene" is a chiral molecule of significant interest in the field of synthetic chemistry and pharmaceuticals. Its relevance is highlighted by its role as a building block in the synthesis of active pharmaceutical ingredients, such as dl-nebivolol, which is used in the treatment of cardiovascular diseases. The study of its crystal structure and the ability to obtain all four stereoisomers provides valuable insights into the synthesis and application of chiral compounds in drug development3.
The mechanism of action for chiral molecules like "(R)-6-fluoro-3,4-dihydro-2-((R)-oxiran-2-yl)-2H-chromene" often involves the interaction with biological targets where the chirality of the molecule can significantly influence its biological activity. The synthesis of such compounds typically involves enantiomerically pure starting materials, as seen with the use of (R)-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid, which leads to a mixture of stereoisomers. These stereoisomers can then be separated and their absolute configuration determined, which is crucial for understanding their potential interactions with biological targets3.
The synthesis of "(R)-6-fluoro-3,4-dihydro-2-((R)-oxiran-2-yl)-2H-chromene" and its stereoisomers has direct implications in the pharmaceutical industry. As a precursor to dl-nebivolol, a beta-blocker used to treat high blood pressure and heart failure, the ability to produce and isolate the correct stereoisomer is essential for the efficacy and safety of the drug. The detailed study of its crystal structure aids in the quality control and consistency of the synthesis process3.
In the field of analytical chemistry, chiral resolution reagents such as "(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane" are used to determine the enantiomeric excess (ee) of chiral amines. This is achieved through regioselective ring-opening reactions, which produce diastereomeric products that can be easily identified and quantified using techniques like NMR and HPLC. Such reagents are invaluable tools for analyzing scalemic mixtures of amines, which is a common requirement in pharmaceutical analysis12.
While the provided data does not include specific case studies, the general application of chiral molecules in drug synthesis and analysis suggests that case studies would likely focus on the development of pharmaceuticals and the analytical methods used to ensure the purity and effectiveness of these drugs. The separation of stereoisomers and the assignment of their absolute configuration are critical steps that would be highlighted in such case studies, demonstrating the practical importance of understanding chiral chemistry in real-world applications3.
(+/-)-(R*, R* und R*, S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran is a synthetic organic compound classified within the benzopyran family. This compound features a fluorine atom, an oxirane (epoxide) ring, and a benzopyran structure, which are notable for their diverse biological activities and potential therapeutic applications. The compound is often discussed in the context of pharmaceutical research, particularly due to its relevance as an impurity in the synthesis of Nebivolol, a beta-blocker used in treating hypertension and heart failure .
The synthesis of (+/-)-(R*, R* und R*, S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran typically involves several key steps:
The molecular formula for (+/-)-(R*, R* und R*, S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran is CHF O, with a molecular weight of approximately 194.2 g/mol. The compound features:
The stereochemistry of this compound can lead to different diastereomers, which may exhibit varying pharmacological properties .
(+/-)-(R*, R* und R*, S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran can participate in various chemical reactions:
These reactions typically utilize organic solvents like dichloromethane or acetonitrile and are conducted under temperatures ranging from -78°C to room temperature .
The physical and chemical properties of (+/-)-(R*, R* und R*, S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran include:
These properties suggest that the compound has moderate volatility and solubility characteristics that could influence its handling and application in laboratory settings .
(+/-)-(R*, R* und R*, S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran has several scientific applications:
The benzopyran (chromane) core in this compound provides a privileged scaffold in drug design due to its conformational stability and capacity for diverse molecular interactions. The 6-fluoro substitution electronically tunes the aromatic ring, enhancing binding affinity to biological targets through dipole interactions and metabolic stability by resisting oxidative degradation. The 3,4-dihydro saturation reduces planarity, improving solubility and modulating pharmacokinetic profiles. However, the most functionally significant element is the oxiranyl group fused at the C2 position. This strained three-membered epoxide ring acts as a potent electrophile, enabling nucleophilic ring-opening reactions that facilitate covalent binding to enzymatic targets or further synthetic derivatization .
Table 1: Key Molecular Attributes of 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran
Property | Value/Descriptor |
---|---|
Molecular Formula | C₁₁H₁₁FO₂ |
Molecular Weight | 194.2 g/mol |
Boiling Point | 285.4°C at 102 kPa |
Density | 1.38 g/cm³ at 20°C |
LogP (pH 7) | 2.5–3.2 |
Vapor Pressure | 0.21–0.4 Pa (20–25°C) |
GHS Hazard Statements | H315, H317, H319, H341, H411, H412 |
The benzopyran’s oxygen atom acts as a hydrogen-bond acceptor, while its fused benzene ring enables π-stacking with aromatic residues in protein binding sites. This dual capability is exploited in antimicrobial and antifungal chromene derivatives, where disruption of microbial membranes or cell wall synthesis has been observed . Additionally, the scaffold’s rigidity allows precise spatial orientation of the fluoro and epoxide groups, critical for target selectivity. Molecular modeling studies suggest the 6-fluoro group occupies a hydrophobic pocket in several enzymes, while the epoxide’s reactivity enables irreversible inhibition—an emerging strategy in kinase and protease inhibitor design [3] .
Stereochemistry governs the biological activity of this compound, as evidenced by its four distinct stereoisomers: (2R,2'R), (2S,2'S), (2R,2'S), and (2S,2'R). The (±)-designation denotes a racemic mixture of R,R/R,S* diastereomers, each exhibiting unique target engagement profiles. The (2S,2'R)-isomer (CAS 197706-51-7) is pharmacologically distinguished as Nebivolol Isomer-A, a key intermediate in synthesizing the beta-blocker nebivolol [3] [5]. Its InChI key (GVZDIJGBXSDSEP-WDEREUQCSA-N) and isomeric SMILES (C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H]3CO3) encode the specific (S) configuration at the chromane C2 and (R) configuration at the oxirane C2' [5].
Table 2: Stereoisomer-Specific Identifiers and Roles
Stereoisomer | CAS Number | Synonym/Application | Configuration |
---|---|---|---|
(2S,2'R) | 197706-51-7 | Nebivolol Isomer-A; Impurity 10 | [S-(R,S)]- |
Racemic mixture | 197706-50-6 | Synthetic intermediate | R,R + R,S |
(2R)-isomer | 20575861 (CID) | Rel-(2R) derivative | [R-(R,R)]- |
The epoxide’s chiral centers dictate enantioselective metabolism by epoxide hydrolases and binding to adrenergic receptors. For instance, nebivolol’s β1-selectivity and nitric oxide-mediated vasodilation are exclusively conferred by the (S,S,S,S)-enantiomer lineage originating from the (2S,2'R)-precursor [3] [5]. Synthetic routes to access these isomers often involve Sharpless epoxidation or Jacobsen hydrolytic kinetic resolution to install stereocenters with >98% ee. The racemate (±)-(R,R und R,S) (CAS 197706-50-6) serves as a cost-effective starting material for chiral separations via preparative HPLC with cellulose-based stationary phases . Such processes underscore how minor stereochemical variations profoundly influence receptor affinity—differences of 100-fold in IC₅₀ values between isomers are common in adrenergic ligands derived from this scaffold.
Fluorinated chromenes containing the oxiranyl motif are pivotal in synthesizing nebivolol, a third-generation β1-adrenergic antagonist prescribed for hypertension and heart failure. The (2S,2'R)-isomer (CAS 197706-51-7) is designated Nebivolol Impurity 10 or Nebivolol A Isomer, reflecting its role as a chiral synthon in the drug’s manufacturing pathway [3] [5]. During synthesis, nucleophilic epoxide ring-opening by aryloxyamines constructs nebivolol’s signature side chain, while the fluorine atom enhances bioavailability by reducing first-pass metabolism. Suppliers like TRC market this isomer at premium prices (€16,761/500mg), highlighting its value in producing enantiopure therapeutics [5].
Beyond nebivolol, fluorinated chromene-epoxides exhibit broader cardiovascular activities:
These multifaceted actions stem from the compound’s ability to simultaneously engage multiple targets: the epoxide’s electrophilicity enables covalent inhibition of inflammatory enzymes (e.g., cyclooxygenase-2), while the fluorinated chromane mimics catecholamine structures, allowing competitive antagonism at adrenergic receptors. Such polypharmacology is increasingly desirable in treating complex cardiovascular syndromes like metabolic heart disease, positioning this scaffold as a versatile template for future drug discovery [3] .
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8